N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S3/c15-19(16,10-2-1-6-17-10)13-9-3-5-14(8-9)11-12-4-7-18-11/h1-2,4,6-7,9,13H,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQEDBRAVRAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are generally mild, and the yields are relatively high. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide ()
- Structure : Benzamide core with a pyrrolidine-sulfonyl group and 4-phenyl-thiazole substituent.
- Molecular Weight : 413.5 g/mol.
- The sulfonamide is attached to benzamide rather than pyrrolidine, altering electronic properties.
- Implications : The benzamide group may enhance π-π stacking interactions in biological targets but reduce aqueous solubility compared to the target compound .
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide ()
- Structure : Thiophene sulfonamide directly linked to benzothiazole.
- Molecular Formula : C₁₁H₈N₂O₂S₃.
- Key Differences: Lacks the pyrrolidine-thiazole moiety, simplifying the structure.
- Implications : The absence of the pyrrolidine ring reduces conformational flexibility, which could limit adaptability in target binding .
3-(3-Methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide ()
- Structure : Propanamide linker between pyrrolidine-thiazole and methylthiophene.
- Molecular Weight : 321.46 g/mol.
- Key Differences : Replaces sulfonamide with a propanamide group, eliminating sulfonamide’s acidic proton. The methylthiophene may enhance lipophilicity.
- Implications : The propanamide linker could offer alternative hydrogen-bonding interactions but may reduce metabolic stability compared to sulfonamides .
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide Hydrochloride ()
- Structure : Thiophene sulfonamide attached to pyrrolidine without the thiazole substituent.
- Molecular Weight : 268.78 g/mol.
- Key Differences : Absence of the thiazole ring reduces steric bulk and electronic complexity. The hydrochloride salt improves solubility.
- Implications : Simplified structure may enhance bioavailability but reduce specificity for thiazole-dependent targets .
Structural and Functional Data Table
*Estimated based on analogous structures.
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring , a pyrrolidine moiety , and a thiophene sulfonamide group . Its molecular formula is , which indicates a complex structure that integrates sulfur and nitrogen atoms. The sulfonamide group enhances its reactivity, allowing for various modifications that can improve biological activity.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study indicated that this compound effectively inhibits the growth of pancreatic cancer cells, demonstrating potential as a lead compound in cancer therapy .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have revealed that compounds containing thiazole and pyrrolidine moieties often exhibit enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A-431 | < 10 | Doxorubicin |
| Jurkat | < 10 | Doxorubicin |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It showed variable activity against both Gram-positive and Gram-negative bacterial strains. The presence of the thiazole and thiophene rings contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Research Findings: Antimicrobial Efficacy
In a comparative study involving various derivatives, this compound demonstrated significant inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored. Compounds with thiazole and pyrrolidine structures have shown promising results in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter release and enhancement of GABAergic transmission .
Evaluation in Animal Models
In animal studies, this compound was administered in various doses to evaluate its efficacy in preventing seizures induced by pentylenetetrazole (PTZ):
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 10 | 40 |
| 20 | 70 |
| 50 | 100 |
Q & A
Q. What are the established synthetic methodologies for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Starting Materials : Thiophene-2-sulfonyl chloride and 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine derivatives are common precursors .
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions .
- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts during sulfonamide bond formation .
Q. Example Synthetic Route :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | Thiophene-2-sulfonyl chloride, pyrrolidine-thiazole amine, DMF, 0°C | Sulfonamide bond formation | Use excess sulfonyl chloride (1.2 eq.) to drive reaction |
| 2 | Triethylamine, RT, 12 hrs | Neutralization | Monitor pH to prevent decomposition |
| 3 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification | Adjust solvent polarity to isolate product |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer : Critical techniques include:
Q. Key Spectral Markers :
| Functional Group | NMR Shift (ppm) | MS Fragments |
|---|---|---|
| Thiophene-SO₂ | 7.2–7.5 (¹H) | Loss of SO₂ (64 Da) |
| Thiazole ring | 8.1–8.3 (¹H) | Thiazole fragment (C₃H₂NS⁺) |
Q. How does the presence of the thiazole and sulfonamide moieties influence the compound’s physicochemical properties and reactivity?
Methodological Answer :
- Thiazole Ring : Enhances π-π stacking interactions and metabolic stability due to aromaticity and electronegative nitrogen .
- Sulfonamide Group :
- Increases solubility in polar solvents via hydrogen bonding .
- Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Reactivity : The sulfonamide’s electrophilic sulfur atom is prone to nucleophilic substitution under basic conditions .
Advanced Research Questions
Q. In crystallographic studies of this compound, how can researchers address challenges in structure refinement and validation using programs like SHELX?
Methodological Answer :
Q. Example Refinement Table :
| Parameter | Target Range | Observed Value |
|---|---|---|
| R1 (all data) | <0.05 | 0.032 |
| C–S bond length | 1.74–1.82 Å | 1.78 Å |
| Thiazole ring planarity | <0.01 Å deviation | 0.008 Å |
Q. What experimental approaches can reconcile discrepancies between observed and predicted spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer :
- Computational Modeling :
- Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate NMR shifts. Compare with experimental data to identify conformational mismatches .
- Dynamic Effects :
- Variable-temperature NMR (VT-NMR) detects rotational barriers in sulfonamide groups causing signal splitting .
- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .
Case Study : A 0.3 ppm deviation in thiazole proton shifts was resolved by identifying a rotameric equilibrium in the pyrrolidine ring .
Q. How can reaction parameters be optimized to minimize byproducts during the sulfonamide coupling step?
Methodological Answer :
-
Byproduct Sources :
- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions) .
- Over-substitution on pyrrolidine nitrogen (controlled by stoichiometry) .
-
Optimization Strategies :
Parameter Optimal Range Effect Solvent DMF > THF Higher polarity reduces side reactions Temperature 0–5°C Slows hydrolysis Equivalents of Amine 1.0 eq. Prevents di-substitution
Yield Improvement : Pilot reactions with in-situ IR monitoring track sulfonyl chloride consumption .
Q. What are the key considerations in designing analogs of this compound to explore structure-activity relationships (SAR), and which substituents have shown promise in related molecules?
Methodological Answer :
-
Design Considerations :
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding affinity .
- Pyrrolidine Substitutions : Methyl or ethyl groups at C3 improve metabolic stability .
-
Promising Analogs :
Analog Structure Key Modification Observed Activity N-[1-(5-Cl-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide Chlorine at thiazole C5 2x higher enzyme inhibition Ethyl-pyrrolidine derivative C3 ethyl group 40% longer plasma half-life
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
